molecular formula C22H24N2O2 B12481740 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide

Cat. No.: B12481740
M. Wt: 348.4 g/mol
InChI Key: YCZPEVOIMCOKBN-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds with a benzopyrrole structure, which is significant in various biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as ferric chloride hexahydrate and solvents like dimethylformamide (DMF) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and receptors through hydrogen bonds and pi-stacked interactions, affecting their activity. For instance, it has shown binding affinity to human lanosterol 14α-demethylase, an enzyme involved in sterol biosynthesis . This interaction can inhibit the enzyme’s function, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide stands out due to its specific structural features, such as the presence of the ethyl group at the 7-position of the indole ring and the phenylbutyl group attached to the acetamide moiety. These structural elements contribute to its unique binding properties and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide

InChI

InChI=1S/C22H24N2O2/c1-2-17-12-8-13-18-19(15-24-20(17)18)21(25)22(26)23-14-7-6-11-16-9-4-3-5-10-16/h3-5,8-10,12-13,15,24H,2,6-7,11,14H2,1H3,(H,23,26)

InChI Key

YCZPEVOIMCOKBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCCCCC3=CC=CC=C3

Origin of Product

United States

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